N-(4-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a bromophenyl group, a furan-2-ylmethyl substituent at the 4-position of the triazole ring, and a pyridin-3-yl group at the 5-position. The sulfanyl bridge links the triazole core to the acetamide moiety, a structural motif associated with diverse biological activities, including anti-inflammatory and anti-exudative effects . Its synthesis involves alkylation of triazole-thione intermediates followed by crystallization, yielding compounds with well-defined melting points and characterized via NMR and elemental analysis .
Properties
Molecular Formula |
C20H16BrN5O2S |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H16BrN5O2S/c21-15-5-7-16(8-6-15)23-18(27)13-29-20-25-24-19(14-3-1-9-22-11-14)26(20)12-17-4-2-10-28-17/h1-11H,12-13H2,(H,23,27) |
InChI Key |
LCYQNPVZPYFJIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Biological Activity
N-(4-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a bromophenyl group, a furan moiety, and a pyridine derivative linked through a triazole ring, suggest a range of possible interactions with biological targets. This article synthesizes current research findings on the biological activity of this compound, emphasizing its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is C20H16BrN5O2S, with a molecular weight of approximately 470.3 g/mol. The compound's structure can be broken down into several functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Bromophenyl | Enhances lipophilicity and potential receptor interactions. |
| Furan | Contributes to the compound's reactivity and biological activity. |
| Pyridine | Known for its role in enzyme inhibition and receptor binding. |
| Triazole | Often associated with antimicrobial and anticancer properties. |
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can inhibit the growth of various bacteria and fungi by interfering with key metabolic pathways. The presence of the pyridine and furan groups in this compound may enhance its efficacy against specific microbial strains.
In vitro studies have demonstrated that similar triazole-containing compounds exhibit inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism typically involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Triazole derivatives are known to modulate various signaling pathways involved in cancer cell proliferation and survival. For example, compounds with similar structures have been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
A study focusing on triazole derivatives found that they could significantly reduce tumor growth in xenograft models, indicating their potential as therapeutic agents in oncology . The specific interactions of this compound with cancer-related targets remain an area for further investigation.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Compounds containing triazole rings often act as enzyme inhibitors, particularly targeting metabolic enzymes involved in drug metabolism.
- Receptor Modulation : The bromophenyl group may enhance binding affinity to various receptors, potentially modulating signaling pathways critical for cell growth and survival.
- Nucleic Acid Interaction : The presence of heterocycles may facilitate interactions with DNA or RNA, affecting transcription or replication processes.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that a related triazole compound exhibited significant antibacterial activity against both E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Anticancer Screening : In another study involving a library of triazole derivatives, several compounds showed promising results in inhibiting tumor growth in vitro and in vivo models .
Scientific Research Applications
The compound has garnered attention for its potential biological activities. Research indicates that compounds with triazole rings can inhibit enzymes involved in various metabolic pathways. The specific interactions of N-(4-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with biological targets may lead to therapeutic applications in treating diseases such as cancer and infections.
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, research evaluating related triazole derivatives demonstrated their efficacy against various human cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes that are crucial for tumor growth and proliferation.
Pharmacological Applications
The compound's potential as a pharmaceutical agent is supported by its ability to interact with specific receptors or enzymes. This interaction could lead to the development of new therapeutic agents targeting diseases such as:
- Cancer : The structural components suggest potential for use in cancer therapies due to their ability to inhibit tumor growth.
- Infectious Diseases : The triazole moiety is known for its antifungal properties; thus, this compound may also exhibit activity against fungal infections.
- Inflammatory Disorders : Given its structural characteristics, it may also have anti-inflammatory effects worth exploring.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity and pharmacological potential of this compound:
| Study | Findings |
|---|---|
| In vitro studies on cancer cell lines | Demonstrated significant cytotoxic effects against multiple cancer types (e.g., breast and colon cancers). |
| Enzyme inhibition assays | Showed potential as an inhibitor of key metabolic enzymes involved in cancer progression. |
| Molecular docking studies | Indicated strong binding affinities to specific biological targets relevant for drug design. |
Comparison with Similar Compounds
Pyridin-3-yl vs. Pyridin-4-yl
Replacing the pyridin-3-yl group with pyridin-4-yl alters electronic and steric properties. For example:
- N-(4-sulfamoylphenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () exhibits enhanced solubility due to the sulfamoyl group but reduced anti-exudative activity compared to pyridin-3-yl derivatives .
Modifications in the Acetamide Substituent
Bromophenyl vs. Fluorinated/Alkylated Phenyl Groups
- N-(3-fluoro-4-methylphenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () demonstrates comparable anti-inflammatory activity to the target compound but with slightly reduced potency, likely due to steric hindrance from the fluoro-methyl group .
- N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replaces pyridine with thiophene, resulting in a 20% lower anti-exudative effect in rodent models .
Triazole Core Modifications
Furan-2-ylmethyl vs. Cyclohexylmethyl/Other Groups
- N-(4-bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide (–14) exhibits anti-HIV activity but lacks significant anti-inflammatory effects, highlighting the critical role of the furan-pyridine combination in anti-exudative action .
- 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide () introduces an amino group at the 4-position of the triazole, improving water solubility but reducing metabolic stability .
Pharmacological Activity Comparison
Anti-Exudative Activity
The target compound demonstrates 55–60% inhibition of exudation in rat models at 10 mg/kg, outperforming diclofenac sodium (8 mg/kg, 50% inhibition) . Key structural determinants include:
- Furan-2-ylmethyl group : Enhances hydrogen bonding with inflammatory targets .
- Pyridin-3-yl group : Optimizes π-π stacking interactions compared to pyridin-4-yl .
- 4-Bromophenyl acetamide : The bromine atom increases electrophilicity, improving target affinity .
Analgesic and Anti-Inflammatory Effects
Compounds with electron-withdrawing groups (e.g., bromo, sulfamoyl) on the phenyl ring show superior activity. For instance:
Preparation Methods
Synthesis of the Triazole Core
The 1,2,4-triazole ring serves as the central scaffold for this compound. A widely adopted method involves cyclizing thiosemicarbazide precursors under basic conditions. For example, refluxing 1-(3-cyclohexylethyl)-4-phenyl-3-thiosemicarbazide with aqueous potassium hydroxide (200 mL, 10% w/v) for 3 hours induces cyclization to form 4-phenyl-5-(3-cyclohexylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione . Neutralization with acetic acid precipitates the triazole-thione intermediate, which is filtered and washed with water . Adapting this protocol, the pyridin-3-yl and furan-2-ylmethyl substituents are introduced via nucleophilic substitution at the triazole’s N1 and N4 positions, respectively.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linkage connecting the triazole and acetamide moieties is established through a thiol-alkylation reaction. In a representative procedure, 2-chloroacetamide derivatives react with the triazole-thione intermediate in the presence of a base such as triethylamine. For instance, N-(4-bromophenyl)-2-chloroacetamide (1.2 equiv) and 4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-thiol (1.0 equiv) are stirred in anhydrous dimethylformamide (DMF) at 60°C for 12 hours . The reaction is quenched with ice water, and the product is extracted with dichloromethane, yielding the sulfanyl-linked intermediate .
Formation of the Acetamide Moiety
The N-(4-bromophenyl)acetamide segment is synthesized separately to ensure regioselective coupling. A modified protocol involves reacting 4-bromoaniline with chloroacetyl chloride (1.1 equiv) in dichloromethane under nitrogen atmosphere . Triethylamine (2.0 equiv) is added dropwise to scavenge HCl, and the mixture is stirred at room temperature for 6 hours . The resultant N-(4-bromophenyl)-2-chloroacetamide is purified via recrystallization from ethanol, achieving yields of 85–90% .
Coupling Reactions to Assemble the Target Compound
The final assembly integrates the triazole-sulfanyl and acetamide components. A Mitsunobu reaction facilitates this coupling: diisopropyl azodicarboxylate (DIAD, 1.5 equiv) and triphenylphosphine (1.5 equiv) mediate the reaction between N-(4-bromophenyl)-2-mercaptoacetamide and 4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ol in tetrahydrofuran (THF) at 0°C . After 24 hours, the mixture is concentrated, and the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) .
Purification and Characterization
Chromatographic Purification
Column chromatography (230–400 mesh silica gel) with gradient elution (5–10% methanol in dichloromethane) removes unreacted starting materials and byproducts .
Spectroscopic Analysis
-
1H NMR (400 MHz, DMSO-d6): δ 8.75 (s, 1H, pyridine-H), 7.85 (d, J = 8.4 Hz, 2H, bromophenyl-H), 7.55 (d, J = 8.4 Hz, 2H), 6.95 (m, 2H, furan-H), 4.45 (s, 2H, -CH2-furan), 3.30 (s, 2H, -S-CH2-) .
-
IR (KBr): 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N triazole), 1240 cm⁻¹ (C-S) .
Optimization of Reaction Conditions
Table 1: Impact of Base on Coupling Reaction Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DMF | 60 | 72 |
| K2CO3 | Acetonitrile | 80 | 65 |
| DBU | THF | 25 | 58 |
Using triethylamine in DMF at 60°C maximizes yield (72%) while minimizing side reactions .
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Diazotization vs. Mitsunobu Coupling
The Mitsunobu route offers higher overall yield and purity, making it preferable for large-scale synthesis .
Q & A
Basic: What are the critical steps in synthesizing N-(4-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis typically involves:
- Stepwise heterocycle formation : Constructing the triazole core via cyclization reactions under reflux in ethanol or methanol .
- Thioether linkage : Coupling the triazole with the acetamide moiety using α-chloroacetamide derivatives in alkaline conditions (e.g., K₂CO₃) to form the sulfanyl bridge .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .
Key considerations: Optimize solvent polarity and reaction time to minimize by-products like disulfide formation .
Advanced: How can reaction conditions be optimized to improve yield and selectivity during sulfanyl bridge formation?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may require strict moisture control .
- Temperature control : Reactions at 60–80°C balance kinetics and thermal degradation risks .
- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity in biphasic systems .
Data contradiction: Ethanol-based systems in achieved 70–85% yields, while DMF in reported 90% but with higher impurity levels.
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyridin-3-yl vs. pyridin-4-yl) and thioether connectivity .
- HPLC : Quantify purity (>95% threshold for biological assays) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₀H₁₆BrN₅O₂S) .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?
- Single-crystal growth : Slow evaporation from DMSO/EtOH mixtures yields diffraction-quality crystals .
- Torsional analysis : Resolve rotational flexibility of the furan-2-ylmethyl group, which impacts binding pocket interactions .
Example: A structurally analogous compound in showed a dihedral angle of 12.5° between triazole and pyridine rings, stabilizing π-π stacking.
Basic: What in vivo models are suitable for evaluating anti-inflammatory activity?
- Formalin-induced edema in rats : Measure paw volume changes post-administration (10–50 mg/kg doses) .
- Biomarker analysis : Quantify IL-6 and TNF-α levels via ELISA to correlate efficacy with cytokine suppression .
Advanced: How do substituent variations (e.g., bromophenyl vs. chlorophenyl) influence biological activity?
- Electron-withdrawing groups : Bromine at the 4-position enhances electrophilicity, improving target binding (e.g., COX-2 inhibition) .
- Steric effects : Bulky substituents on the triazole (e.g., furan-2-ylmethyl) may reduce solubility but increase membrane permeability .
Data insight: In , bromophenyl derivatives showed 30% higher anti-exudative activity vs. chlorophenyl analogs.
Basic: What methodologies ensure compound stability during long-term storage?
- Light-sensitive storage : Use amber vials at -20°C to prevent photodegradation of the sulfanyl group .
- Lyophilization : For aqueous solubility studies, lyophilize from tert-butanol/water mixtures to maintain crystallinity .
Advanced: How to address contradictory bioactivity data across studies?
- Assay standardization : Discrepancies in IC₅₀ values (e.g., 5 µM in vs. 12 µM in ) may arise from variations in cell lines (RAW 264.7 vs. THP-1).
- Meta-analysis : Compare pharmacokinetic parameters (e.g., logP, t₁/₂) to contextualize efficacy differences .
Basic: What computational tools predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., COX-2, MMP-9) .
- ADMET profiling : SwissADME predicts bioavailability and toxicity risks (e.g., CYP450 inhibition) .
Advanced: What strategies enable selective derivatization of the triazole ring?
- Regioselective alkylation : Protect the 1,2,4-triazole N1 position with Boc groups before functionalizing N4 .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce bioorthogonal handles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
